4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol
Overview
Description
“4-(2-Amino-1,3-thiazol-4-yl)phenol” is a compound that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of “4-(2-Amino-1,3-thiazol-4-yl)phenol” is C9H8N2OS . The InChI string is 1S/C9H8N2OS/c10-9-11-8(5-13-9)6-1-3-7(12)4-2-6/h1-5,12H,(H2,10,11) . The SMILES string is Nc1nc(cs1)-c2ccc(O)cc2 .Scientific Research Applications
Synthetic Chemistry Applications
Thiazole derivatives are utilized in various synthetic pathways due to their versatility and reactivity. For instance, thiazolidinones, closely related to the thiazole moiety, have been synthesized using polymer-supported quench reagent methodology, highlighting the use of thiazole derivatives in generating libraries of compounds for biological evaluation (Ault-Justus, Hodges, & Wilson, 1998). Additionally, solid-phase synthesis techniques have been employed to create benzothiazolyl compounds, further illustrating the application of thiazole chemistry in the efficient construction of heterocyclic compounds (S. Mourtas, D. Gatos, & K. Barlos, 2001).
Material Science and Catalysis
In material science, thiazole derivatives have been used as precursors for the synthesis of complex molecules and materials. For example, aminothiazoles and aminothiadiazoles have been utilized as nucleophiles in the aminocarbonylation of iodobenzene derivatives, showcasing their role in creating carboxamide compounds with potential applications in material science (M. Gergely & L. Kollár, 2018).
Mechanism of Action
Target of Action
The primary target of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol is Leukotriene A-4 hydrolase in humans . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses.
Mode of Action
It is believed to interact with its target, leukotriene a-4 hydrolase, potentially altering its function
Safety and Hazards
Future Directions
As for future directions, more research is needed to understand the potential applications and safety implications of “4-(2-Amino-1,3-thiazol-4-yl)phenol”. Given its classification as a 2,4-disubstituted thiazole, it may have potential therapeutic roles, but this would require further investigation .
Biochemical Analysis
Biochemical Properties
4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response . The interaction between this compound and leukotriene A-4 hydrolase can inhibit the enzyme’s activity, thereby modulating the inflammatory process. Additionally, the compound’s phenol group allows it to participate in redox reactions, potentially acting as an antioxidant .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as nitric oxide, which plays a crucial role in cellular communication and immune response . Furthermore, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, the compound can bind to the active site of leukotriene A-4 hydrolase, preventing the enzyme from catalyzing its substrate . Additionally, this compound can interact with transcription factors, leading to changes in gene expression . These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These long-term effects are important considerations for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as reducing inflammation and oxidative stress . High doses of this compound can lead to toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to participate in redox reactions, acting as an antioxidant and modulating the levels of reactive oxygen species (ROS) in cells . Additionally, this compound can influence the activity of enzymes involved in the metabolism of amino acids and carbohydrates, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The presence of this compound in these compartments allows it to interact with different biomolecules, thereby exerting its effects on cellular functions.
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-5-8(13)3-2-6(9(5)14)7-4-15-10(11)12-7/h2-4,13-14H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLARRMZZRCSUQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=CSC(=N2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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